molecular formula C10H7NO2S B148193 Thiokynurenate CAS No. 135025-53-5

Thiokynurenate

Cat. No. B148193
CAS RN: 135025-53-5
M. Wt: 205.23 g/mol
InChI Key: XZIHFALIJOJWOV-UHFFFAOYSA-N
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Description

Thiokynurenate (TK) is a sulfur-containing amino acid that is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its role in modulating glutamatergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

Thiokynurenate acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding blocks the ion channel of the receptor, preventing the influx of calcium ions into the neuron. This blockade results in a decrease in glutamatergic neurotransmission and a reduction in excitotoxicity.
Biochemical and Physiological Effects:
Thiokynurenate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, including nitric oxide synthase, adenosine receptors, and GABA receptors. Thiokynurenate has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Thiokynurenate in lab experiments is its high potency and specificity as an NMDA receptor antagonist. This allows for precise modulation of glutamatergic neurotransmission and investigation of the role of NMDA receptors in various processes. However, one limitation of using Thiokynurenate is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Thiokynurenate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Thiokynurenate has been shown to have neuroprotective effects and to modulate synaptic plasticity, which may make it a promising candidate for the treatment of conditions such as Alzheimer's disease and depression. Another area of interest is the development of more selective and potent Thiokynurenate analogs, which may have improved therapeutic potential and fewer side effects. Finally, further research is needed to fully understand the mechanisms underlying Thiokynurenate's effects on glutamatergic neurotransmission and its potential role in various physiological and pathological processes.

Synthesis Methods

Thiokynurenate can be synthesized by reacting kynurenine with sulfide or thiol reagents under appropriate conditions. The most commonly used method involves reacting kynurenine with sodium sulfide in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

Thiokynurenate has been used extensively in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, and neurodegeneration. Thiokynurenate has also been used as a tool to study the mechanisms underlying various neurological and psychiatric disorders such as epilepsy, depression, and schizophrenia.

properties

IUPAC Name

4-sulfanylidene-1H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIHFALIJOJWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159213
Record name Thiokynurenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiokynurenate

CAS RN

135025-53-5
Record name Thiokynurenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiokynurenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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